Cndac

Vue d'ensemble

Description

L’acide éthylbutyrique, également connu sous le nom d’acide 2-éthylbutanoïque, est un composé organique de formule moléculaire C6H12O2. Il s’agit d’un liquide incolore à l’odeur caractéristique, soluble dans l’eau, l’éthanol et l’éther. L’acide éthylbutyrique est couramment utilisé dans la production d’esters, qui sont utilisés dans l’industrie des arômes et des parfums en raison de leur arôme fruité.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L’acide éthylbutyrique peut être synthétisé selon plusieurs méthodes :

Oxydation du 2-éthylbutanol : Cette méthode implique l’oxydation du 2-éthylbutanol à l’aide d’un oxydant tel que le permanganate de potassium ou le trioxyde de chrome.

Réaction du 3-pentanol avec l’acide formique : En présence d’acide sulfurique, le 3-pentanol réagit avec l’acide formique pour produire de l’acide éthylbutyrique.

Décarboxylation de l’acide diéthylmalonique : Cette méthode implique la décarboxylation de l’acide diéthylmalonique sous l’effet de la chaleur pour produire de l’acide éthylbutyrique.

Méthodes de production industrielle

La production industrielle de l’acide éthylbutyrique implique généralement l’oxydation catalytique du diéthylacétaldéhyde ou la décarboxylation de l’acide diéthylmalonique. Ces méthodes sont préférées en raison de leur efficacité et de leur évolutivité .

Analyse Des Réactions Chimiques

Types de réactions

L’acide éthylbutyrique subit diverses réactions chimiques, notamment :

Oxydation : L’acide éthylbutyrique peut être oxydé pour produire des cétones ou des aldéhydes correspondants.

Réduction : La réduction de l’acide éthylbutyrique peut produire des alcools.

Estérification : L’acide éthylbutyrique réagit avec les alcools en présence d’un catalyseur acide pour former des esters.

Substitution : Des réactions d’halogénation peuvent se produire, où les atomes d’hydrogène sont remplacés par des atomes d’halogène.

Réactifs et conditions courants

Oxydation : Permanganate de potassium, trioxyde de chrome.

Réduction : Hydrure de lithium et d’aluminium, borohydrure de sodium.

Estérification : Acide sulfurique comme catalyseur, divers alcools.

Substitution : Halogènes tels que le chlore ou le brome.

Principaux produits

Oxydation : Cétones, aldéhydes.

Réduction : Alcools.

Estérification : Esters.

Substitution : Dérivés halogénés.

Applications de la recherche scientifique

L’acide éthylbutyrique a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme intermédiaire dans la production de divers produits chimiques.

Biologie : Utilisé dans l’étude des voies métaboliques et comme standard dans l’analyse des acides gras volatils.

Médecine : Recherché pour ses effets thérapeutiques potentiels et comme agent aromatisant dans les produits pharmaceutiques.

Industrie : Utilisé dans la production d’arômes, de parfums et comme plastifiant dans les industries des polymères

Applications De Recherche Scientifique

Clinical Applications

CNDAC is currently being investigated in various clinical settings:

- Hematologic Malignancies : this compound, as a prodrug sapacitabine, is undergoing clinical trials for acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). The SEAMLESS pivotal Phase 3 trial evaluates sapacitabine as a front-line treatment for elderly patients with newly diagnosed AML who cannot undergo intensive chemotherapy. Early studies have shown promising anti-leukemic activity and a favorable safety profile .

- Solid Tumors : In preclinical models, this compound has demonstrated superior efficacy compared to traditional nucleoside analogs like gemcitabine in delaying tumor growth in liver metastasis models. The compound exhibits potent anti-tumor activity across various solid tumors .

Combination Therapies

Research indicates that this compound can be effectively combined with other chemotherapeutic agents to enhance its efficacy:

- Synergistic Combinations : Studies have shown that this compound synergizes with drugs targeting distinct DNA repair pathways. For example, combinations with imatinib (a c-Abl kinase inhibitor) and PARP inhibitors (like olaparib) have demonstrated enhanced cytotoxic effects in HR-deficient cancer cells .

- Mechanistic Insights : The combination of this compound with agents like temozolomide and taxanes has also been explored. These combinations result in additive cytotoxic effects, particularly in cells deficient in homologous recombination repair mechanisms .

Case Studies and Research Findings

- Clinical Trials : A Phase 1 trial reported promising results for sapacitabine in patients with advanced leukemias and MDS. The study indicated that sapacitabine had a maximum tolerated dose that was well-tolerated among participants, showing signs of anti-leukemic activity .

- Preclinical Models : Research demonstrated that this compound's incorporation into DNA significantly increased sensitivity in cancer cell lines lacking BRCA1 or BRCA2 genes. This suggests that this compound could be particularly effective in treating cancers associated with these genetic deficiencies .

- Combination Studies : In vitro studies have shown that combinations of this compound with other agents resulted in lower concentrations needed for effective treatment compared to administering either drug alone. This highlights the potential for developing more effective treatment regimens using lower doses of each drug .

Mécanisme D'action

L’acide éthylbutyrique exerce ses effets par le biais de diverses cibles et voies moléculaires. Il peut interagir avec les enzymes et les récepteurs impliqués dans les processus métaboliques. Par exemple, il peut agir comme un substrat pour les enzymes qui catalysent l’oxydation ou la réduction des acides gras. De plus, ses esters peuvent se lier aux récepteurs olfactifs, contribuant à son utilisation dans l’industrie des arômes et des parfums .

Comparaison Avec Des Composés Similaires

L’acide éthylbutyrique peut être comparé à d’autres composés similaires tels que :

Acide butyrique : Structure similaire, mais il manque le groupe éthyle, ce qui entraîne des propriétés et des applications chimiques différentes.

Acide isobutyrique : Structure ramifiée, ce qui entraîne des variations de réactivité et d’utilisation.

Acide valérique : Contient un atome de carbone supplémentaire, ce qui affecte ses propriétés physiques et chimiques

L’acide éthylbutyrique est unique en raison de sa structure spécifique, qui confère une réactivité chimique et des applications distinctes, en particulier dans l’industrie des arômes et des parfums.

Activité Biologique

CNDAC, or 1-(2-Cyano-2-deoxy-beta-D-arabino-pentofuranosyl)cytosine, is a nucleoside analog that exhibits significant biological activity, particularly in the context of cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and potential clinical applications.

Antitumor Activity

This compound has been shown to possess potent antitumor activity against various cancer cell lines. Preclinical studies indicate that both this compound and its prodrug sapacitabine demonstrate strong cytotoxic effects in vitro and in vivo.

Key Findings

- Cytotoxicity : this compound exhibits cytotoxicity comparable to established chemotherapeutic agents. In vitro studies have demonstrated that it effectively induces cell death in a range of human tumor cell lines, including those resistant to other treatments .

- Mechanism of Action : this compound induces DNA damage through a unique mechanism involving self-strand breakage. When incorporated into DNA, this compound leads to the formation of single-strand breaks (SSBs), which can subsequently result in double-strand breaks (DSBs) if not repaired . This mechanism is distinct from other nucleoside analogs like gemcitabine and ara-C, which primarily cause S-phase arrest .

The biological activity of this compound is largely attributed to its ability to interfere with DNA synthesis and repair processes:

- Incorporation into DNA : this compound is phosphorylated by deoxycytidine kinase to form CNDACMP, which is then converted into this compound triphosphate (this compound-TP). This triphosphate form gets incorporated into the DNA strand, leading to chain termination and subsequent DNA damage .

- Cell Cycle Arrest : Studies indicate that this compound causes cell cycle arrest predominantly in the G2/M phase. This is evidenced by experiments showing significant accumulation of cells in these phases following treatment with this compound .

Case Studies and Clinical Implications

This compound's promising biological activity has led to its investigation in clinical settings:

- Combination Therapies : Research has shown that combining this compound with other chemotherapeutic agents can enhance its efficacy. For instance, combinations with cisplatin or oxaliplatin have demonstrated additive effects without increasing toxicity in HR-proficient cells .

- Sensitivity in Genetic Contexts : Preliminary studies suggest that cancer cells deficient in homologous recombination repair pathways (e.g., BRCA1/2) exhibit heightened sensitivity to this compound. This specificity may provide a therapeutic advantage for targeting certain patient populations .

Data Summary

The following table summarizes key preclinical findings regarding the biological activity of this compound:

Propriétés

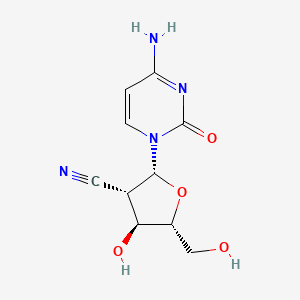

IUPAC Name |

(2R,3S,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolane-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O4/c11-3-5-8(16)6(4-15)18-9(5)14-2-1-7(12)13-10(14)17/h1-2,5-6,8-9,15-16H,4H2,(H2,12,13,17)/t5-,6+,8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYBPMFXJCWXNB-JWIUVKOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30159474 | |

| Record name | CNDAC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30159474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135598-68-4 | |

| Record name | CNDAC | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135598684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-cyano-2'-deoxy-1-(beta-D-arabinofuranosyl)cytosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11667 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CNDAC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30159474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RADGOCITABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00M634HD2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 2′-C-cyano-2′-deoxy-1-β-D-arabino-pentofuranosylcytosine (CNDAC)?

A: this compound, the active metabolite of sapacitabine, exerts its antitumor activity through a unique mechanism. After being phosphorylated to its triphosphate form (CNDACTP), it incorporates into DNA during replication. This incorporation triggers a β-elimination reaction, leading to the formation of single-strand breaks (SSBs) in the DNA. [, , , , ]

Q2: How do these single-strand breaks ultimately lead to cell death?

A: If left unrepaired, these SSBs are encountered by the replication machinery during the next cell cycle. This encounter leads to the conversion of SSBs into highly lethal double-strand breaks (DSBs). [, ]

Q3: How does this compound impact the cell cycle?

A: In addition to causing DNA damage, this compound also induces cell cycle arrest in the G2 phase. This arrest is attributed to the activation of the Chk1-Cdc25C-Cdk1/cyclin B checkpoint pathway, a critical signaling cascade that ensures proper DNA repair before cell division. [, ]

Q4: What is the role of homologous recombination (HR) in this compound's mechanism of action?

A: Homologous recombination (HR) is the primary DNA repair pathway responsible for repairing this compound-induced DSBs. [] Consequently, cells with deficiencies in HR components, such as ATM, Rad51, Xrcc3, and Brca2, exhibit heightened sensitivity to this compound. [, , , , , ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C10H12N4O4, and its molecular weight is 252.23 g/mol. [This information can be derived from the chemical name and is commonly found in chemical databases, but is not explicitly stated in the provided abstracts.]

Q6: What is known about the stability of this compound in different environments?

A: this compound undergoes epimerization to 2'-C-cyano-2'-deoxy-1-beta-D-ribo-pentofuranosylcytosine (CNDC) and degradation in alkaline media. This process is initiated by the abstraction of the acidic 2'-proton, leading to β-elimination reactions. [] These reactions also occur to a lesser extent at neutral pH and in cell culture media. []

Q7: How is this compound usually formulated for research and clinical use?

A: this compound itself and its prodrug, sapacitabine, can be formulated for oral administration. Additionally, this compound has been successfully incorporated into liposomal formulations, including those modified with targeting peptides, to improve its delivery and efficacy. [, , ]

Q8: What are the known mechanisms of resistance to this compound?

A8: Research suggests two main mechanisms for resistance:

- Deoxycytidine Kinase (dCK) Loss: Acquired resistance to this compound, as observed in this compound-adapted AML cell lines, is primarily driven by the loss of dCK, the enzyme responsible for the initial phosphorylation of this compound into its active form. []

- Increased SAMHD1 Levels: While this compound was initially thought to potentially inhibit SAMHD1, research has shown that SAMHD1 actually contributes to intrinsic resistance to this compound in leukemia cells by degrading this compound triphosphate (CNDACTP). []

Q9: Does resistance to this compound confer cross-resistance to other agents?

A: this compound-resistant cells primarily exhibit cross-resistance to other drugs that are substrates of dCK, such as cytarabine and decitabine. This specificity suggests that resistance mechanisms are often linked to the specific metabolic pathways of the drugs. [] Conversely, cells resistant to drugs not metabolized by dCK or SAMHD1 maintain their sensitivity to this compound. []

Q10: What in vitro models have been used to study this compound's activity?

A: Numerous studies have used a variety of human cancer cell lines, including leukemia (HL-60, THP-1, CCRF-CEM, ML-1, K562), ovarian (PEO1, UWB1.289), colon (HCT116), and gastric (TMK-1) carcinoma cell lines, to investigate this compound's efficacy. [, , , , , , , , , , , ] These models allow researchers to assess cell viability, cell cycle arrest, apoptosis induction, and DNA damage in response to this compound.

Q11: What in vivo models have been employed to evaluate this compound's efficacy?

A: this compound has shown potent antitumor activity in various human tumor xenograft models in mice, including models of leukemia (P388), sarcoma (Meth A), and lung metastasis. [, , ]

Q12: What are the key findings from clinical trials of sapacitabine?

A: Sapacitabine has shown promising clinical activity in patients with acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). [, , ] A Phase III trial for elderly AML patients and Phase II trials in AML, MDS, non-small cell lung cancer (NSCLC), and chronic lymphocytic leukemia (CLL)/small lymphocytic lymphoma (SLL) are underway. []

Q13: What drug delivery strategies have been explored to improve this compound's therapeutic index?

A: Liposomal formulations of this compound, particularly long-circulating liposomes modified with polyethylene glycol (PEG) and targeting peptides, have demonstrated enhanced antitumor efficacy and reduced toxicity compared to free this compound. [, , ] These modifications improve the pharmacokinetic properties of this compound, leading to increased tumor accumulation and reduced uptake by the reticuloendothelial system (RES).

Q14: Which targeting strategies have been explored for this compound liposomes?

A14: Two main targeting strategies have been explored:

- Angiogenic Vessel Targeting: Liposomes modified with peptides that bind to markers specifically expressed on angiogenic endothelial cells, such as APRPG and GPLPLR, have shown enhanced tumor accumulation and antitumor activity. [, ] This strategy exploits the dependence of tumors on angiogenesis for growth and metastasis.

- Passive Tumor Targeting: Long-circulating liposomes modified with PEG and incorporating 5'-O-dipalmitoylphosphatidyl this compound (DPP-CNDAC) have shown enhanced tumor accumulation due to the enhanced permeability and retention (EPR) effect. [, ] This passive targeting takes advantage of the leaky vasculature and impaired lymphatic drainage often observed in tumors.

Q15: Are there any potential biomarkers for predicting response to this compound or sapacitabine?

A:

HR Deficiency: Given the central role of HR in repairing this compound-induced DNA damage, defects in HR pathway components, including BRCA1/2, Rad51, XRCC3, and ATM, are likely to sensitize tumor cells to this compound and may serve as potential biomarkers for treatment response. [, , , , , ]* BER and TDP1:* While HR deficiency is a major predictor of response, research also suggests a role for base excision repair (BER) and Tyrosyl-DNA phosphodiesterase 1 (TDP1) in repairing this compound-induced DNA lesions. Defects in these pathways could also potentially sensitize cells to this compound. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.